molecular formula C14H12O3 B1595421 Methyl 2-phenoxybenzoate CAS No. 21905-56-6

Methyl 2-phenoxybenzoate

Cat. No.: B1595421
CAS No.: 21905-56-6
M. Wt: 228.24 g/mol
InChI Key: PUGYLBSXMKBSRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenoxybenzoate can be synthesized through several methods. One common method involves the reaction of 2-phenoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs in an inert atmosphere and at room temperature. Another method involves the use of (trimethylsilyl)diazomethane and 2-phenoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound often involves the esterification of 2-phenoxybenzoic acid with methanol. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-phenoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the preparation of hydrazides and hydrazones, which exhibit analgesic properties.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-phenoxybenzoate involves its interaction with various molecular targets. It can act as a precursor to biologically active compounds that interact with specific enzymes and receptors in the body. The exact pathways and molecular targets depend on the specific derivative being studied .

Comparison with Similar Compounds

Methyl 2-phenoxybenzoate can be compared with other similar compounds such as:

    Methyl 3-phenoxybenzoate: Similar structure but different position of the phenoxy group.

    Methyl 4-phenoxybenzoate: Similar structure but different position of the phenoxy group.

    2-Phenoxybenzoic acid: The carboxylic acid derivative of this compound.

This compound is unique due to its specific position of the phenoxy group, which can influence its reactivity and biological activity .

Properties

IUPAC Name

methyl 2-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14(15)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGYLBSXMKBSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345859
Record name Methyl 2-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21905-56-6
Record name Methyl 2-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (2.0 ml, 28.0 mmol) was added dropwise to a solution of 2-phenoxybenzoic acid (5.0 g, 23.3 mmol) in methanol (70 ml). The reaction mixture was stirred at 70° C. for 3 hours. The solvent was removed in vauco. The crude product was used in the next step without further purification.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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